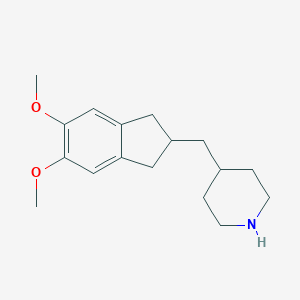

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

Descripción

4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine is a piperidine derivative featuring a 5,6-dimethoxy-substituted dihydroindenyl moiety. This scaffold is central to acetylcholinesterase (AChE) inhibitors like donepezil, a drug used for Alzheimer’s disease . The compound’s structure combines a lipophilic indenyl group with a basic piperidine ring, enabling interactions with AChE’s catalytic site and peripheral anionic site . Key synthetic challenges include controlling stereochemistry and minimizing impurities during hydrogenation or coupling reactions .

Propiedades

IUPAC Name |

4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBBLVXYZVHLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470638 | |

| Record name | 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844694-83-3 | |

| Record name | 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 5,6-Dimethoxyindanone

The foundational step in this route involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid (3 ) to form 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (4 ). This reaction is catalyzed by p-toluenesulfonic acid and phosphorus pentoxide (P₂O₅) at 120°C, achieving an 87% yield. The product’s structure is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Aldol Condensation with Boc-Protected Piperidine

The next step involves the Swern oxidation of N-Boc-4-piperidinemethanol to generate N-Boc-piperidine-4-carboxaldehyde. This aldehyde undergoes aldol condensation with 4 in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding (E)-tert-butyl 4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)piperidine-1-carboxylate (5 ) with 84% efficiency. The reaction’s stereochemical outcome is critical, as the α,β-unsaturated ketone structure is essential for subsequent hydrogenation.

Hydrogenation and Deprotection

Compound 5 is hydrogenated using palladium on carbon (Pd-C) under a hydrogen atmosphere (1 atm) in THF for 20 minutes, achieving a 91% yield of the saturated intermediate 6 . Prolonged hydrogenation (>20 minutes) leads to over-reduction, forming deoxygenated byproducts. Acidic hydrolysis with hydrochloric acid (HCl) removes the Boc protecting group, yielding 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine as a hydrochloride salt.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | P₂O₅, p-TsOH, 120°C | 87 |

| Aldol Condensation | NaH, THF, N-Boc-piperidine-4-carboxaldehyde | 84 |

| Hydrogenation | Pd-C (10%), H₂ (1 atm), THF | 91 |

Darzens Glycidic Ester Route

Formation of Glycidic Ester Intermediate

This industrial method, described in patent US8030491B2, begins with the reaction of N-benzyl-4-piperidone with a glycidic ester (V : X–CH₂COOR′, where X = Cl, Br, I; R′ = C₁–C₆ alkyl). The glycidic ester is synthesized via nucleophilic substitution, with sodium iodide (NaI) facilitating the reaction in acetonitrile under reflux. The intermediate is obtained in 70% yield and used without purification.

Darzens Reaction for Aldehyde Generation

The glycidic ester undergoes a Darzens reaction with sodium methoxide (NaOMe) in ethanol, producing N-benzyl-4-formylpiperidine (II ). This step leverages the base-mediated elimination of the ester group to form the aldehyde functionality.

Condensation with 5,6-Dimethoxyindanone

The aldehyde II is condensed with 5,6-dimethoxyindanone in the presence of a strong base, forming 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-ylidenylmethyl]piperidine. Hydrogenation with Pd-C removes the benzyl group and reduces the double bond, yielding the target compound.

Advantages:

Strong Base-Mediated Alkylation

Lithium Diisopropylamide (LDA)-Promoted Condensation

As detailed in patent EP1047674B1, 5,6-dimethoxyindanone reacts with 1-benzyl-4-formylpiperidine in the presence of LDA, a strong non-nucleophilic base. This method achieves a 50.8% overall yield but requires cryogenic conditions (-78°C) and anhydrous solvents, limiting its industrial feasibility.

Comparative Analysis with Other Methods

| Parameter | Aldol Route | Darzens Route | LDA Route |

|---|---|---|---|

| Yield (%) | 84 | 70 | 50.8 |

| Catalyst | Pd-C | Pd-C | None |

| Temperature Sensitivity | Moderate | Low | High |

| Industrial Scalability | High | High | Low |

Critical Evaluation of Methodologies

Efficiency and Practicality

The aldol condensation route offers the highest yield (84%) and employs widely available catalysts like Pd-C. In contrast, the LDA-mediated method suffers from low yields and stringent reaction conditions. The Darzens approach balances yield and scalability, making it suitable for pharmaceutical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Neuropharmacological Research

The compound is primarily recognized for its role as a metabolite of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The following applications highlight its significance:

Acetylcholinesterase Inhibition

Research has shown that 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine exhibits acetylcholinesterase inhibitory activity. This mechanism is vital for enhancing cholinergic neurotransmission in the brain, which is often impaired in Alzheimer's patients. Studies indicate that this compound may have similar or enhanced efficacy compared to donepezil itself .

Cognitive Enhancement Studies

Due to its cholinergic properties, the compound has been investigated for potential cognitive-enhancing effects. Animal studies have demonstrated improvements in memory and learning tasks when administered this compound, suggesting its utility in developing treatments for cognitive disorders .

Drug Development

The structural characteristics of this compound make it a candidate for further drug development:

Synthesis and Derivatives

The synthesis of this compound involves various synthetic routes that yield high purity and yield rates. For example, reactions involving 5,6-dimethoxy-indanone and piperidine derivatives have been optimized to produce this compound efficiently .

Pharmaceutical Formulations

As a derivative of donepezil, this compound can be explored in various pharmaceutical formulations aimed at improving bioavailability and therapeutic outcomes. Its incorporation into novel drug delivery systems could enhance its effectiveness against neurodegenerative diseases .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in humans:

Genotoxicity and Carcinogenicity Assessments

Preliminary studies have assessed the genotoxic potential of this compound using various assays, including the Ames test and mammalian cell assays. Results indicate a low risk of genotoxicity, making it a safer alternative in drug development .

Mecanismo De Acción

The mechanism of action of 4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, which helps in increasing the levels of acetylcholine in the brain, thereby improving cognitive function in patients with Alzheimer’s disease . The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing neurotransmission.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Indenyl Moiety

5,6-Dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl Derivatives

- Compound 5 (): Features a ketone (1-oxo) group on the indenyl ring.

- Donepezil N-Oxide-d5 (): Incorporates an N-oxide on the piperidine and a deuterated benzyl group. The N-oxide increases polarity, affecting blood-brain barrier penetration .

Pyridyl-Substituted Analogs

- 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one (Impurity-D, ): Replaces piperidine with a pyridylmethyl group.

- (E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one (): A conjugated enone system with a pyridylmethylene group. This planar structure may enhance antioxidant activity but reduce AChE affinity due to steric hindrance .

Modifications on the Piperidine Ring

Benzylated Piperidine Derivatives

- 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine (Impurity, ): A common donepezil synthesis impurity. The benzyl group introduces steric bulk, reducing AChE inhibition efficacy by ~50% compared to donepezil .

Stereochemical Variations

Hybrid and Dimerized Structures

- Knoevenagel Condensation Hybrids (): Hybrids combining the indenone-piperidine scaffold with curcumin fragments exhibit dual AChE inhibition and antioxidant activity (IC₅₀: 0.8–2.1 µM for AChE vs. 1.5–3.5 µM for parent compound) .

- Donepezil Dimer Impurity (): A dimeric structure formed during synthesis. This impurity has negligible AChE activity due to steric constraints but may induce off-target effects .

Physicochemical and Pharmacological Data

Table 1: Key Properties of 4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine and Analogs

*Calculated using ChemAxon.

Actividad Biológica

4-((5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, also known by its CAS number 1034439-57-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 401.97 g/mol. The structure consists of a piperidine ring substituted with a 5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl group, which is crucial for its biological activity.

Antiviral Properties

Recent studies have indicated that compounds containing heterocycles, such as the one , exhibit antiviral properties. For instance, derivatives of indene have shown effectiveness against various viruses by inhibiting essential viral enzymes like IMP dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis in viral replication .

Anticancer Activity

Research has demonstrated that similar compounds can inhibit cancer cell growth. For example, a study showed that certain derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) at low concentrations (1 µM) and enhance caspase activity significantly at higher concentrations (10 µM) . This suggests that the compound may have potential as an anticancer agent.

Neuroprotective Effects

The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential neuroprotective effects. Compounds targeting acetylcholinesterase (AChE) are being explored for their role in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies indicate favorable interactions with AChE, enhancing its therapeutic profile.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dimethoxyindene derivatives with piperidine under controlled conditions. The yield and purity of synthesized compounds are critical parameters; for example, one method reported a yield of 98% with high purity .

Case Studies

- Antiviral Activity : A study compared various heterocyclic compounds and found that those similar to this compound exhibited significant antiviral activity against animal viruses .

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that derivatives could inhibit cell proliferation and induce apoptosis effectively .

- Neuroprotective Studies : Compounds structurally related to this piperidine derivative were tested for their ability to inhibit AChE and showed promising results in computational models predicting their efficacy against neurodegenerative diseases .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C24H32ClNO2 |

| Molecular Weight | 401.97 g/mol |

| Yield | 98% |

| Purity | >99% |

| Biological Activities | Antiviral, Anticancer |

| Target Enzymes | AChE |

Q & A

Basic Research Question

- HPLC : Use a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35) for baseline separation of isomers and degradation products .

- NMR : Monitor methoxy (-OCH₃) and piperidine proton signals (δ 1.4–2.8 ppm) to confirm structural integrity .

- Stability Testing : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation, as the indenyl group is sensitive to light and humidity .

How can researchers resolve contradictory binding affinity data between AChE and butyrylcholinesterase (BuChE) isoforms?

Advanced Research Question

- Conformational Analysis : Use X-ray crystallography or molecular dynamics to compare binding poses. For example, the compound may adopt an extended conformation in AChE but a folded structure in BuChE due to steric clashes .

- Site-Directed Mutagenesis : Modify key residues (e.g., Trp86 in AChE vs. Leu286 in BuChE) to identify isoform-specific interactions .

- Dual-Inhibitor Design : Introduce bipiperidine motifs to enhance dual-target engagement, leveraging structural plasticity .

What computational strategies optimize selectivity for neurological targets like sigma-1 receptors?

Advanced Research Question

- Molecular Docking : Screen against homology models of sigma-1 receptors to prioritize substituents (e.g., methoxy groups) that fit the hydrophobic binding pocket .

- Free-Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers to guide stereochemical optimization .

- ADMET Prediction : Use QSAR models to balance BBB penetration (e.g., polar surface area <80 Ų) with metabolic stability .

How can structural modifications address drug resistance in long-term therapeutic use?

Advanced Research Question

- Bipiperidine Scaffolds : Introduce a second piperidine ring to enhance binding to P-glycoprotein, circumventing efflux-mediated resistance .

- Prodrug Design : Mask the piperidine nitrogen with ester groups to reduce first-pass metabolism and improve bioavailability .

- Metal Chelation : Incorporate hydroxamic acid groups to exploit antioxidant properties and mitigate oxidative stress in neurodegenerative models .

What experimental protocols evaluate the compound’s metabolic stability in hepatic models?

Advanced Research Question

- Microsomal Incubation : Incubate with human liver microsomes (HLMs) and NADPH cofactors, monitoring demethylation or piperidine ring oxidation via LC-MS .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates to identify metabolic liabilities .

- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and detect adducts via high-resolution mass spectrometry .

How do substituents on the indenyl ring (e.g., methoxy vs. hydroxy) affect bioactivity?

Advanced Research Question

- SAR Studies : Replace methoxy groups with hydroxy or halogens to assess impact:

- Methoxy : Enhances AChE inhibition (IC₅₀ ~10 nM) via hydrophobic interactions .

- Hydroxy : Reduces potency due to increased polarity but improves solubility for IV formulations .

- Crystallography : Compare binding modes of analogs to map substituent tolerance in the catalytic gorge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.